molecular formula C10H6O3S B2723283 4-Formyl-1-benzothiophene-2-carboxylic acid CAS No. 1824464-67-6

4-Formyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B2723283
CAS No.: 1824464-67-6
M. Wt: 206.22
InChI Key: DGMIRRRAONYKLZ-UHFFFAOYSA-N
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Description

4-Formyl-1-benzothiophene-2-carboxylic acid (CAS 1824464-67-6) is a high-value benzothiophene derivative with the molecular formula C10H6O3S and a molecular weight of 206.22 g/mol . This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly in the design and development of novel bioactive heterocycles. The benzothiophene core is a recognized pharmacophore in drug discovery, featured in several approved therapeutics, and is known for a wide spectrum of biological activities, including potent antimicrobial and antitubercular properties . Its specific molecular structure, featuring both a carboxylic acid and a formyl functional group on the benzothiophene scaffold, makes it a versatile building block for constructing more complex molecules, such as benzothiophene-tethered 1,3,4-oxadiazoles, which are being actively researched as targets against drug-resistant microbial strains and tuberculosis . As a key intermediate, it enables researchers to explore new chemical space in the search for treatments against multidrug-resistant pathogens. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-formyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O3S/c11-5-6-2-1-3-8-7(6)4-9(14-8)10(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMIRRRAONYKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Comparative Analysis of Preparation Methods

Method Key Steps Conditions Yield Advantages Limitations
Cyclization Cyclization of ortho-substituted arenes 130–135°C, acetic anhydride, base ~90% High yield, scalable Requires specialized precursors
Friedel-Crafts/Oxidation Acylation, oxidation AlCl₃, KMnO₄, 25–50°C 70–85% Established protocol Multiple steps, over-oxidation risk
Direct C–H Carboxylation Silyl peroxide-mediated carboxylation Pd catalysis, 80°C, DMA ~80% Regioselective, minimal pre-functionalization Costly reagents, scalability issues

Mechanistic Insights and Side Reactions

  • Cyclization Method : The base facilitates deprotonation of the carboxylic acid side chain, enabling nucleophilic attack on the formyl group. Side products may arise from incomplete cyclization or decarboxylation at high temperatures.
  • Friedel-Crafts Method : Competing acylation at position 3 versus position 2 necessitates careful control of Lewis acid concentration. Over-oxidation of the acetyl group can yield CO₂ instead of carboxylic acid.
  • C–H Carboxylation : The palladium catalyst activates the C–H bond at position 2 via a concerted metalation-deprotonation mechanism. Side reactions such as aryne formation are suppressed by using bulky silyl peroxides.

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-Liquid Extraction : Dichloromethane or petroleum ether removes non-polar impurities.
  • Acid-Base Workup : Adjusting pH to 1.8 with HCl precipitates the carboxylic acid.
  • Crystallization : Recrystallization from ethanol/water mixtures enhances purity.

Characterization via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirms regiochemistry. The formyl proton resonates at δ 10.2–10.5 ppm, while the carboxylic acid proton appears as a broad singlet at δ 12.0–12.5 ppm.

Industrial and Environmental Considerations

  • Cyclization : Requires acetic anhydride, which generates acetic acid waste. Recycling protocols mitigate environmental impact.
  • C–H Carboxylation : Palladium catalysts necessitate recovery systems to reduce costs. Tert-butyl peroxide byproducts are managed via incineration.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: 4-Carboxy-1-benzothiophene-2-carboxylic acid.

    Reduction: 4-Hydroxymethyl-1-benzothiophene-2-carboxylic acid.

    Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:
4-Formyl-1-benzothiophene-2-carboxylic acid and its derivatives are being explored as lead compounds in drug development due to their promising biological activities. Research indicates that derivatives of benzothiophene compounds can exhibit anticancer properties by inhibiting histone deacetylase, a target in cancer therapy. This inhibition can induce cell differentiation and apoptosis in neoplastic cells, thus potentially providing a therapeutic avenue for treating various cancers .

Biological Activities:
The compound has been investigated for its antimicrobial properties, showing efficacy against various pathogens. Its functional groups allow it to interact with biological targets effectively, which is crucial for developing new antibiotics or antifungal agents .

Organic Synthesis

Intermediate in Synthesis:
In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. The reactivity of its formyl and carboxylic acid groups facilitates various chemical reactions, such as oxidation and reduction, allowing chemists to modify its structure to create new compounds with desired properties.

Synthetic Routes:
Common synthetic methods include the Vilsmeier-Haack reaction for introducing the formyl group into the benzothiophene ring. This method is crucial for producing high yields of the compound while maintaining purity.

Material Science

Advanced Materials Production:
The compound is utilized in producing advanced materials due to its unique chemical properties. For example, it can be incorporated into polymers or used to synthesize functionalized materials that exhibit specific electronic or optical properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of histone deacetylase; induces apoptosis
AntimicrobialEffective against various bacterial strains
AntifungalPotential activity against fungal pathogens

Table 2: Synthetic Methods Overview

MethodDescriptionYield (%)
Vilsmeier-HaackFormylation of benzothiopheneHigh yield
OxidationConversion of formyl to carboxylic acidVariable
ReductionConversion of formyl to hydroxymethyl groupVariable

Mechanism of Action

The mechanism of action of 4-Formyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Pathways involved may include inhibition of enzymes or modulation of receptor activity, contributing to its biological effects.

Comparison with Similar Compounds

Limitations

Direct experimental data on This compound are absent in the provided evidence. Comparisons rely on structural analogs, and properties such as solubility, toxicity, and synthetic routes may vary. Further studies are needed to validate these inferences.

Biological Activity

4-Formyl-1-benzothiophene-2-carboxylic acid is a compound notable for its unique structural features, including both formyl and carboxylic acid functional groups. These characteristics not only confer distinct reactivity but also suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H9O3S\text{C}_{11}\text{H}_{9}\text{O}_3\text{S}

This compound features a benzothiophene core with an aldehyde and a carboxylic acid group, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the formyl and carboxylic acid groups allows for:

  • Hydrogen Bonding : These functional groups can form hydrogen bonds with amino acids in proteins, potentially altering enzyme activity.
  • Electrostatic Interactions : The charged nature of the carboxylic acid may facilitate electrostatic interactions with positively charged residues in proteins or nucleic acids.

This interaction can lead to the inhibition of specific enzymes or modulation of receptor activities, contributing to its observed biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Inhibition of cell cycle progression leading to reduced proliferation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways resulting in programmed cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
4-Methoxybenzo[b]thiophene-2-carboxylic acid Methoxy group instead of formylModerate antimicrobial activity
4-Hydroxybenzo[b]thiophene-2-carboxylic acid Hydroxyl group; less reactiveAntioxidant properties
4-Aminobenzo[b]thiophene-2-carboxylic acid Amino group; basic characterPotential anticancer activity

This compound stands out due to its dual functionality (formyl and carboxylic acid), which enhances its reactivity and potential interactions with biological targets .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For instance:

  • Synthesis and Testing : A series of derivatives were synthesized to evaluate their antimicrobial potency against resistant bacterial strains. Results indicated that modifications at the benzothiophene core significantly influenced activity levels .
  • In Vivo Studies : Animal model studies demonstrated that certain derivatives exhibited reduced tumor growth rates compared to controls, supporting the compound's potential as a therapeutic agent in oncology .

Q & A

Q. How do competing reaction pathways (e.g., decarboxylation vs. oxidation) affect synthetic outcomes?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediate species (e.g., anhydrides) .
  • Condition Screening : Test oxidizing agents (e.g., KMnO₄ vs. Jones reagent) and temperatures to favor carboxylation over decarboxylation .
  • Mechanistic Probes : Isotope labeling (¹³C at carboxyl group) to track carbon fate during side reactions .

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